4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Description
4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid is a bicyclic organic compound featuring a tetrahydrobenzofuran core substituted with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a methyl group at position 3. Such derivatives are often investigated for pharmacological applications, including enzyme inhibition or as synthetic intermediates .
Properties
IUPAC Name |
4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h6,11H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWYAVWSDOKNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(CCC2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective reagents and catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the carboxylic acid group can produce benzofuran alcohols .
Scientific Research Applications
Chemical Profile
- IUPAC Name : 4-hydroxy-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- Molecular Formula : C10H12O4
- Molecular Weight : 196.2 g/mol
- CAS Number : 575462-25-8
Antimicrobial Properties
Research has shown that derivatives of benzofurancarboxylic acids exhibit significant antimicrobial activity. In a study evaluating several derivatives, compounds demonstrated effectiveness against Gram-positive bacteria and fungi. Specifically, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 100 μg/mL against Candida species .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| III | Antimicrobial (Gram-positive) | 50 - 200 |
| VI | Antifungal (C. albicans) | 100 |
| III | Antifungal (C. parapsilosis) | 100 |
Anti-inflammatory Potential
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that certain benzofuran derivatives may inhibit inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases.
Drug Development
The unique structure of 4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid positions it as a promising scaffold for drug development. Its derivatives can be modified to enhance potency and selectivity against specific biological targets.
Case Studies
- Antimicrobial Activity Study : A comprehensive evaluation of the antimicrobial properties of various benzofurancarboxylic acid derivatives demonstrated that modifications can lead to enhanced activity against resistant strains of bacteria and fungi .
- Inflammation Model : In vitro studies have indicated that certain derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for potential therapeutic action in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The benzofuran ring structure contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and three structurally related molecules:
Key Research Findings
Substituent Impact on Reactivity: The hydroxyimino group in (4E)-4-(Hydroxyimino)-... introduces nitrogen-based reactivity, making it distinct from the purely oxygenated target compound. This group may facilitate chelation or redox activity in pharmacological contexts . Caffeic acid’s conjugated dihydroxyphenyl and acrylic acid groups confer strong antioxidant properties, which are absent in the tetrahydrobenzofuran derivatives due to their saturated bicyclic structure .
Synthetic Utility :
- Tetrahydrobenzofuran carboxylic acids are frequently used as scaffolds for synthesizing complex molecules, such as beta-lactam antibiotics (e.g., structures in ). The target compound’s hydroxyl and methyl groups may allow regioselective modifications for drug development .
Biological Activity
4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS No. 575462-25-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its anticancer effects, antioxidant activity, and other pharmacological implications.
- Molecular Formula : C10H12O4
- Molecular Weight : 196.2 g/mol
- IUPAC Name : 4-hydroxy-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- Purity : ≥95% .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
-
Cytotoxicity Against Tumor Cells :
- A derivative of this compound exhibited selective cytotoxicity against tumorigenic cell lines. This property was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
- In a comparative study, a modified version of the compound showed similar potency to existing anticancer agents but with improved stability in biological systems .
- Mechanism of Action :
Antioxidant Activity
The antioxidant properties of this compound have also been investigated:
- Free Radical Scavenging :
- The compound has shown significant activity in scavenging free radicals, which are implicated in oxidative stress and various diseases including cancer and neurodegenerative disorders. Its ability to donate electrons and neutralize free radicals contributes to its protective effects against cellular damage .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Protection Against Neurodegeneration :
Case Studies and Research Findings
Q & A
Q. Which in silico methods predict metabolic pathways and drug interactions?
- Methodological Answer : Use tools like SwissADME or GLORYx to predict Phase I/II metabolism. Molecular docking (AutoDock Vina) assesses interactions with CYP450 isoforms. Validate predictions with hepatic microsome assays and UPLC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
